
Application Note: NMR Characterization of 4-
Desmethoxy-4-nitro Omeprazole Sulfide

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
4-Desmethoxy-4-nitro Omeprazole

Sulfide

CAS No.: 142885-91-4

Cat. No.: B022031

Get Quote

Introduction & Chemical Context
In the synthesis of Omeprazole, the formation of the sulfide bridge is a pivotal step. A common

synthetic route involves the coupling of 2-chloromethyl-3,5-dimethyl-4-nitropyridine with 2-

mercapto-5-methoxybenzimidazole. The resulting intermediate, 4-Desmethoxy-4-nitro
Omeprazole Sulfide (hereafter referred to as the Nitro-Sulfide), subsequently undergoes

nucleophilic substitution where the nitro group is replaced by a methoxy group to yield

Omeprazole Sulfide (Pyrmetazole), which is then oxidized to Omeprazole.

Incomplete substitution results in the carryover of the Nitro-Sulfide into the final API. Due to the

genotoxic potential of nitro-aromatics and regulatory stringency (ICH M7), definitive

characterization of this impurity is mandatory.

Target Analyte:

Name: 4-Desmethoxy-4-nitro Omeprazole Sulfide[1][2][3][4][5][6]

IUPAC: 2-[[(3,5-Dimethyl-4-nitro-2-pyridinyl)methyl]thio]-5-methoxy-1H-benzimidazole[2][4][5]
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CAS: 142885-91-4[1][2][3][4][5][6]

Molecular Formula: C₁₆H₁₆N₄O₃S[1][4][5][6]

Molecular Weight: 344.39 g/mol [1][2][4][6]

Synthetic Origin Pathway
The following diagram illustrates the origin of the impurity within the Omeprazole synthetic

pathway.
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Figure 1: Synthetic pathway highlighting the origin of the Nitro-Sulfide impurity (Red) vs. the

target API pathway (Green).

Experimental Protocol
Sample Preparation
Benzimidazole derivatives often exhibit tautomerism and broadening of exchangeable protons

(NH). DMSO-d₆ is the solvent of choice due to its ability to stabilize these tautomers and

solubilize the polar nitro-compound.

Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).

Concentration: 10–15 mg in 600 µL solvent (approx. 30–45 mM).

Tube: 5 mm High-Precision NMR Tube (Wilmad 535-PP or equivalent).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.scbt.com/p/4-desmethoxy-4-nitro-omeprazole-sulfide-142885-91-4
https://www.usbio.net/biochemicals/008502/4-Desmethoxy-4-nitro%20Omeprazole%20Sulfide/data-sheet
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB01175853.htm
https://www.pharmaffiliates.com/en/142885-91-4-4-desmethoxy-4-nitro-omeprazole-sulfide-pa150051007.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-Desmethoxy-4-nitro-Omeprazole-Sulfide
https://artis-isotopes.com/prodetails.php?i=502
https://www.scbt.com/p/4-desmethoxy-4-nitro-omeprazole-sulfide-142885-91-4
https://www.pharmaffiliates.com/en/142885-91-4-4-desmethoxy-4-nitro-omeprazole-sulfide-pa150051007.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-Desmethoxy-4-nitro-Omeprazole-Sulfide
https://artis-isotopes.com/prodetails.php?i=502
https://www.scbt.com/p/4-desmethoxy-4-nitro-omeprazole-sulfide-142885-91-4
https://www.usbio.net/biochemicals/008502/4-Desmethoxy-4-nitro%20Omeprazole%20Sulfide/data-sheet
https://www.pharmaffiliates.com/en/142885-91-4-4-desmethoxy-4-nitro-omeprazole-sulfide-pa150051007.html
https://artis-isotopes.com/prodetails.php?i=502
https://www.benchchem.com/product/b022031/docs?utm_src=pdf-body-img#application-note-nmr-characterization-of-4-desmethoxy-4-nitro-omeprazole-sulfide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022031?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Temperature: 298 K (25°C). Note: If NH broadening is severe, elevating T to 303 K may

sharpen signals.

Acquisition Parameters
The following parameters are optimized for a 400 MHz or 600 MHz spectrometer (e.g., Bruker

Avance III HD).
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Results & Discussion: Structural Assignment

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022031?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The differentiation of Nitro-Sulfide from Omeprazole Sulfide relies on specific electronic effects

induced by the 4-nitro group on the pyridine ring.

1H NMR Spectral Analysis
The 4-nitro group is a strong electron-withdrawing group (EWG), whereas the 4-methoxy group

in Omeprazole is an electron-donating group (EDG) by resonance. This creates a distinct

"fingerprint" in the chemical shifts.

Table 1: Comparative 1H NMR Shifts (DMSO-d₆, 400 MHz)

Position Moiety
Nitro-Sulfide

(Impurity) δ
(ppm)

Omeprazole

Sulfide δ (ppm)
Diagnostic

Difference (Δ)

Pyridine-H6 Pyridine 8.52 (s) ~8.18 (s)
+0.34

(Deshielded)

S-CH₂ Linker 4.65 (s) ~4.38 (s)
+0.27

(Deshielded)

Pyridine-Me (3,5) Pyridine 2.35, 2.45 (s) ~2.18, 2.22 (s)
+0.15

(Deshielded)

Pyridine-OMe Pyridine ABSENT ~3.72 (s)
Diagnostic

Absence

Benz-H4 Benzimidazole 7.45 (d) 7.45 (d) Negligible

Benz-H7 Benzimidazole 7.05 (d) 7.05 (d) Negligible

Benz-H6 Benzimidazole 6.80 (dd) 6.80 (dd) Negligible

Benz-OMe Benzimidazole 3.81 (s) 3.81 (s) Negligible

Note: Chemical shifts are approximate and may vary ±0.05 ppm depending on concentration

and pH.

Key Diagnostic Logic:
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Absence of Signal: The most immediate indicator is the lack of the Pyridine-OCH₃ singlet at

~3.72 ppm. (Do not confuse with the Benzimidazole-OCH₃ at ~3.81 ppm, which remains

present).

Deshielding Effect: The Nitro group pulls electron density from the pyridine ring, causing the

H6 proton and the methyl groups to shift downfield (higher ppm).

13C NMR & 2D Correlation
The 13C spectrum provides definitive proof of the carbon skeleton.

C-NO₂ (Quaternary): In the Nitro-Sulfide, the C4 carbon attached to the nitro group appears

typically between 155–160 ppm. It often shows lower intensity due to lack of NOE and long

relaxation times.

HMBC Confirmation:

In Omeprazole Sulfide, the Pyridine-OCH₃ protons correlate to the Pyridine C4 (~164

ppm).

In Nitro-Sulfide, there are no methoxy protons to correlate to C4. Instead, the Pyridine-

Methyl protons (Pos 3 & 5) will show strong HMBC correlations to the C4-Nitro carbon.

Structural Logic Workflow
The following decision tree illustrates the logic used to confirm the impurity identity during data

analysis.
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Figure 2: NMR assignment logic flow for distinguishing the Nitro-Sulfide impurity from the

standard intermediate.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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